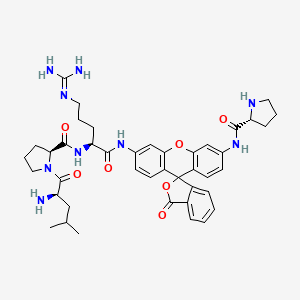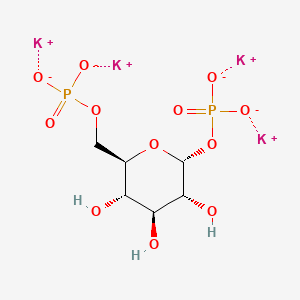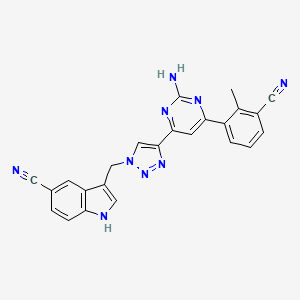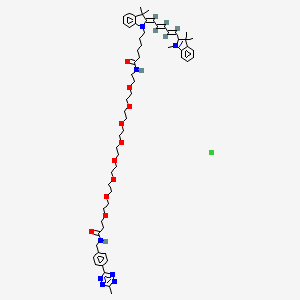
Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc is a complex carbohydrate compound, specifically a tetrasaccharide, composed of four galactose units linked to an aldehydo-glucose unit. This compound is part of the glycan family, which plays a crucial role in various biological processes, including cell-cell interactions, protein folding, and immune responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc involves multiple glycosylation steps. Each galactose unit is sequentially added to the growing oligosaccharide chain through glycosidic bonds. The reaction conditions typically require the presence of glycosyl donors and acceptors, along with catalysts such as Lewis acids or enzymes like glycosyltransferases. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the glycosidic bonds.
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis using glycosyltransferases. These enzymes are highly specific and can catalyze the formation of glycosidic bonds with high efficiency. The process involves the use of activated sugar nucleotides as glycosyl donors and the target oligosaccharide as the acceptor. The reaction is typically carried out in bioreactors under controlled conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl groups on the galactose units can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride (for acetylation) or methyl iodide (for methylation) are commonly used.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding primary alcohol.
Substitution: The major products are the substituted derivatives of the original compound.
Applications De Recherche Scientifique
Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in studying cell-cell interactions and glycan-mediated signaling pathways.
Medicine: Investigated for its potential in developing glycan-based therapeutics and diagnostics.
Industry: Used in the production of glycan-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc involves its interaction with specific receptors and proteins on the cell surface. The compound can bind to lectins, which are carbohydrate-binding proteins, and modulate various cellular processes. The binding of this glycan to its molecular targets can trigger signaling pathways that influence cell behavior, immune responses, and protein folding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gal(a1-6)Gal(a1-6)Gal(a1-6)Glc: A trisaccharide with similar glycosidic linkages but one less galactose unit.
Gal(a1-6)Gal(a1-6)Glc: A disaccharide with two galactose units linked to glucose.
Gal(a1-6)Glc: A simple disaccharide with one galactose unit linked to glucose.
Uniqueness
Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc is unique due to its tetrasaccharide structure and the presence of an aldehydo-glucose unit. This structure provides specific binding properties and biological activities that are distinct from shorter oligosaccharides. The multiple galactose units enhance its ability to interact with various proteins and receptors, making it a valuable compound in glycoscience research.
Propriétés
Formule moléculaire |
C30H52O26 |
|---|---|
Poids moléculaire |
828.7 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C30H52O26/c31-1-7(33)13(35)14(36)8(34)3-49-27-24(46)20(42)16(38)10(54-27)5-51-29-26(48)22(44)18(40)12(56-29)6-52-30-25(47)21(43)17(39)11(55-30)4-50-28-23(45)19(41)15(37)9(2-32)53-28/h1,7-30,32-48H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+,25+,26+,27-,28-,29-,30-/m0/s1 |
Clé InChI |
XYSPNTPTSPNTHM-VGPTZICZSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@H](O4)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


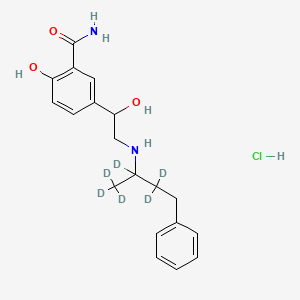
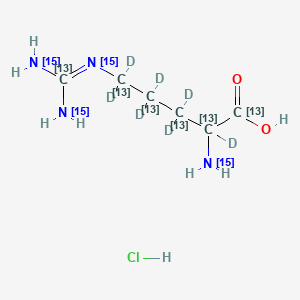
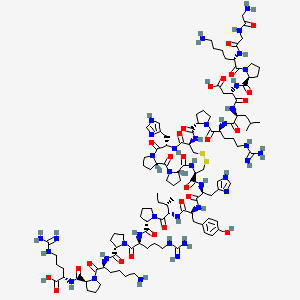
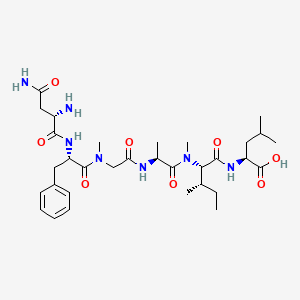

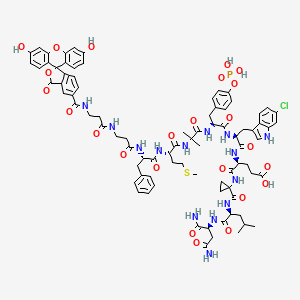
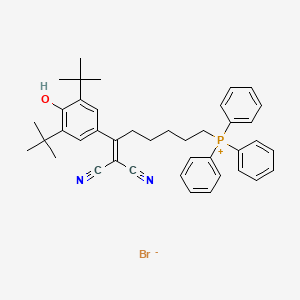
![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)
![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)
